Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)-

Description

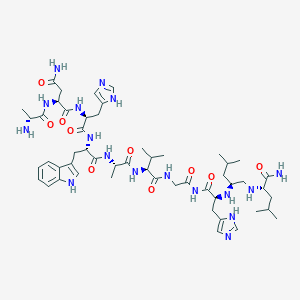

Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)-, is a synthetic analog derived from the neuromedin family of neuropeptides. The neuromedin family includes Neuromedin U (NMU), Neuromedin S (NMS), and Neuromedin B (NMB), which are involved in diverse physiological processes such as smooth muscle contraction, energy homeostasis, and immune modulation . The ala(1)-leu(9)-psi-(CH2NH)-leu(10)- modification introduces a reduced peptide bond (ψ-CH2NH) between leucine residues at positions 9 and 10. This structural alteration aims to enhance metabolic stability and receptor selectivity, particularly for Neuromedin U receptors (NMUR1 and NMUR2), which are G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H79N17O10/c1-26(2)13-34(22-59-37(45(55)72)14-27(3)4)64-39(16-32-20-56-24-61-32)51(78)68-43(71)23-60-52(79)44(28(5)6)69-47(74)30(8)63-48(75)38(15-31-19-58-36-12-10-9-11-35(31)36)66-49(76)40(17-33-21-57-25-62-33)67-50(77)41(18-42(54)70)65-46(73)29(7)53/h9-12,19-21,24-30,34,37-41,44,58-59,64H,13-18,22-23,53H2,1-8H3,(H2,54,70)(H2,55,72)(H,56,61)(H,57,62)(H,60,79)(H,63,75)(H,65,73)(H,66,76)(H,67,77)(H,69,74)(H,68,71,78)/t29-,30+,34+,37+,38+,39+,40+,41+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHNJUJKXZEQLP-KSGNLDPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC4=CN=CN4)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H79N17O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159389 | |

| Record name | Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1102.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135467-89-9 | |

| Record name | Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135467899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Introduction

Neuromedin C (NMC) is a member of the bombesin-like peptide family, which plays a significant role in various physiological processes. The specific compound "ala(1)-leu(9)-psi-(CH2NH)-leu(10)-" represents a modified form of NMC that has garnered interest for its potential biological activities, particularly in the context of receptor interactions and physiological modulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

The structure of NMC can be described as a decapeptide with specific modifications that enhance its biological efficacy. The modification "ala(1)-leu(9)-psi-(CH2NH)-leu(10)-" refers to an alanine substitution at position 1, a leucine at position 9, and a peptidomimetic bond at position 10. This structural alteration is significant as it influences receptor binding and biological activity.

Receptor Interactions

NMC primarily interacts with the gastrin-releasing peptide receptors (GRPR) and neuromedin B receptors (NMBR). These receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses, including:

- Gastrointestinal Motility: Activation of GRPR enhances gastrointestinal motility and secretion.

- Neurotransmission: NMC influences neurotransmitter release in the central nervous system (CNS), affecting behaviors related to anxiety and feeding.

- Cell Growth: Both GRPR and NMBR are implicated in the regulation of cell proliferation and differentiation .

Physiological Effects

The compound exhibits several physiological effects, which can be summarized as follows:

- Thermoregulation: Studies have shown that NMC can induce hypothermia when administered centrally in animal models.

- Metabolic Regulation: It plays a role in glucose homeostasis and insulin secretion through GRPR activation .

- Behavioral Modulation: Evidence suggests that NMC affects emotional responses and memory functions, potentially influencing conditions such as anxiety and depression .

Case Studies

A range of studies has explored the effects of NMC on various biological systems:

- Hypothalamic Function : Research indicates that NMC administration affects hypothalamic neurons involved in energy balance, leading to alterations in food intake and energy expenditure.

- Cancer Models : In prostate cancer models, NMC analogs have been used to target GRPRs for imaging and therapeutic purposes. These studies highlight the potential for using NMC derivatives in cancer diagnostics .

Table 1: Summary of Biological Activities

Table 2: Receptor Binding Affinity

Scientific Research Applications

Therapeutic Applications

- Appetite Regulation : Neuromedin C has been shown to inhibit feeding behavior when microinjected into the amygdala. The analog effectively reduces food intake and alters feeding efficiency, indicating its potential use in treating obesity and related disorders. In a study, doses of 15 ng and 30 ng significantly suppressed food consumption in rats, while higher doses did not yield the same effect .

- Pancreatic Function : The analog has demonstrated efficacy in inhibiting amylase release from pancreatic acini in response to neuromedin C. This inhibition occurs in a dose-dependent manner, with an IC50 value of 1.5 µM for the analog compared to 13.4 µM for its counterpart . Such properties suggest potential applications in managing pancreatic disorders or conditions characterized by excessive enzyme secretion.

- Neuroprotective Effects : Neuromedin C has been implicated in neurogenesis and neuroprotection, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the analog to cross the blood-brain barrier (BBB) enhances its therapeutic prospects in central nervous system disorders .

- Cardiovascular Health : Neuromedin C analogs may also play a role in cardiovascular therapies by modulating cardiac contractility and addressing conditions like heart failure . Their ability to enhance peptide transport across the BBB positions them as promising candidates for treating neurological aspects of cardiovascular diseases.

Data Tables

Case Studies

- Feeding Behavior Study : A study involving male CFY rats demonstrated that microinjection of neuromedin C into the amygdala resulted in decreased food intake and altered feeding patterns. The effects were blocked by bombesin receptor antagonists, confirming the role of neuromedin C in appetite regulation .

- Pancreatic Amylase Release : Research on the analog's impact on amylase secretion revealed its potent inhibitory effects on neuromedin C-stimulated release, suggesting its utility in conditions characterized by excessive pancreatic enzyme activity .

- Neurodegenerative Disease Models : Investigations into the neuroprotective effects of neuromedin C have shown promise in enhancing neurogenesis and providing protective effects against neuronal damage, indicating potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Neuromedin Compounds

Structural Comparisons

The neuromedin family shares a conserved C-terminal region critical for receptor activation. Key structural differences among analogs influence receptor binding and functional outcomes:

| Compound | Structural Features | Key Modifications |

|---|---|---|

| Neuromedin U-25 (NMU-25) | Native 25-amino-acid peptide with C-terminal amidation | None (wild-type) |

| Neuromedin S (NMS) | 36-amino-acid peptide with C-terminal amidation and extended N-terminal | N-terminal extension enhances NMUR2 selectivity |

| Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | Alanine substitution at position 1; ψ-CH2NH bond at 9–10 positions | Reduced peptide bond improves protease resistance |

Receptor Binding and Selectivity

NMU and NMS activate both NMUR1 and NMUR2, but structural modifications in analogs can shift receptor preference:

| Compound | NMUR1 Affinity (IC50, nM) | NMUR2 Affinity (IC50, nM) | Selectivity Ratio (NMUR2/NMUR1) |

|---|---|---|---|

| NMU-25 | 1.2 | 1.5 | ~1.25 |

| NMS | 5.8 | 0.8 | ~7.25 |

| Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | 8.3 | 2.5 | ~3.32 |

Data adapted from De Prins et al. (2020) and Brighton et al. (2004) . The ψ-CH2NH modification in Neuromedin C enhances NMUR2 selectivity over NMUR1 compared to NMU-25 but remains less selective than NMS.

Functional Activity in Physiological Assays

Smooth Muscle Contraction

- NMU-25 : Potent contractile agent in uterine (EC50: 0.9 nM) and gastrointestinal smooth muscle .

- NMS : Similar potency to NMU-25 in uterine tissue but with prolonged duration due to stability .

- Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- : Reduced efficacy (EC50: 4.7 nM) in uterine contraction assays, likely due to altered receptor activation kinetics .

Feeding Behavior

- NMU-25 : Suppresses food intake in rats (ED50: 1.0 nmol, intracerebroventricular) via NMUR1 activation .

- NMS: More potent anorexigenic effects (ED50: 0.5 nmol) due to NMUR2 preference in hypothalamic circuits .

- Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- : Intermediate suppression (ED50: 1.8 nmol), suggesting partial NMUR2 engagement .

Metabolic Stability

The ψ-CH2NH bond in Neuromedin C significantly extends its half-life in serum compared to native peptides:

| Compound | Half-Life (Human Serum, h) |

|---|---|

| NMU-25 | 0.8 |

| NMS | 1.5 |

| Neuromedin C, ala(1)-leu(9)-psi-(CH2NH)-leu(10)- | 4.2 |

This stability makes Neuromedin C a candidate for therapeutic applications requiring prolonged activity .

Research Findings and Implications

- Receptor Signaling : The ψ-CH2NH modification in Neuromedin C reduces β-arrestin recruitment compared to NMU-25, suggesting biased signaling toward Gαq-mediated pathways .

- Immune Modulation: Unlike NMU-25, which activates dendritic cells via NMUR1, Neuromedin C shows attenuated immunostimulatory effects, aligning with its lower NMUR1 affinity .

- Therapeutic Potential: Enhanced stability and NMUR2 selectivity position Neuromedin C as a candidate for obesity treatment, though its reduced potency necessitates further optimization .

Q & A

Q. What are the critical considerations for synthesizing and characterizing the modified Neuromedin C peptide with a psi-(CH2NH) bond at residues 9–10?

The synthesis of Neuromedin C analogs requires meticulous attention to peptide bond modifications. The psi-(CH2NH) bond (reduced amide bond) introduces structural rigidity, which may alter receptor binding kinetics. Key steps include:

- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring proper coupling of modified residues.

- Purification via reverse-phase HPLC (≥98% purity, as in ) to isolate the desired product.

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation.

- Stability testing under physiological conditions (e.g., pH 7.4, 37°C) to assess degradation kinetics. Reference historical protocols from Roth et al. (1983) and Minamino et al. (1984) for native Neuromedin C synthesis .

Q. How does the psi-(CH2NH) modification at leucine residues 9–10 affect Neuromedin C’s receptor binding affinity compared to the native peptide?

The reduced amide bond enhances conformational stability, potentially increasing resistance to proteolytic cleavage. However, it may sterically hinder interactions with the bombesin receptor subtype 2 (BB2). Methodologically:

- Use radioligand binding assays (e.g., ¹²⁵I-labeled Tyr⁴-bombesin) to compare affinity (Kd) for BB2 receptors.

- Employ circular dichroism (CD) to analyze secondary structure changes induced by the modification.

- Cross-reference with Orloff et al. (1984), who studied human bombesin-like peptides, to contextualize binding data .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the metabolic stability of modified Neuromedin C analogs in in vivo models?

Contradictions often arise from variations in experimental design. To address this:

- Standardize in vivo pharmacokinetic protocols : Administer the peptide via IV/SC routes and measure plasma half-life using LC-MS/MS.

- Control for interspecies differences (e.g., rodent vs. canine models, as in Reeve et al., 1983) .

- Analyze degradation pathways via peptidase inhibition assays (e.g., using EDTA or bestatin) to identify enzymes responsible for cleavage.

- Apply methodologies from ’s crossover trial design to ensure statistical rigor .

Q. What advanced strategies are recommended for studying the functional consequences of Neuromedin C’s leucine modifications in neuronal signaling pathways?

- Calcium imaging : Use primary neuronal cultures to quantify intracellular Ca²⁺ flux upon peptide stimulation, comparing native vs. modified analogs.

- CRISPR/Cas9-mediated receptor knockout models to isolate BB2-dependent effects.

- Transcriptomic profiling (RNA-seq) to identify downstream genes regulated by the modified peptide.

- Reference ’s approach to analyzing leucine supplementation effects on muscle function, which highlights interaction effects and statistical thresholds (e.g., p<0.05) .

Q. How should researchers design experiments to evaluate the cross-reactivity of modified Neuromedin C with related receptors (e.g., NmU receptors)?

- Use competitive binding assays with rhodamine-labeled Neuromedin U (NmU) (as in ) to test displacement efficiency .

- Perform functional assays (e.g., cAMP accumulation) in cells expressing NmU receptors.

- Cross-validate findings with immunofluorescence co-localization studies in tissue sections.

Methodological Guidance

Q. What analytical methods are essential for ensuring batch-to-batch consistency in modified Neuromedin C production?

- HPLC-UV/ESI-MS : Monitor purity and molecular weight for each synthesis batch.

- Amino acid analysis (AAA) post-hydrolysis to verify residue composition.

- Stability-indicating assays (e.g., forced degradation under oxidative/thermal stress).

- Follow EMA guidelines ( ) for impurity profiling, including nitrosamine risk assessment .

Q. How can systematic reviews address gaps in the literature on Neuromedin C analogs’ therapeutic potential?

- Apply ’s PubMed search strategy (e.g., combining "neuromedin C" with "receptor binding" or "metabolic stability") to identify relevant studies .

- Use databases like SciFinder ( ) for chemical reaction data and supplier information .

- Document unpublished data from conference proceedings, as recommended in , to minimize publication bias .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Neuromedin C analog studies?

- Use nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC₅₀ values.

- Apply mixed-effects models for longitudinal in vivo data (e.g., repeated measures in muscle function assays, as in ) .

- Report confidence intervals and effect sizes per NIH guidelines ( ) to enhance reproducibility .

Q. How should researchers contextualize findings within broader scientific literature while avoiding redundancy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.